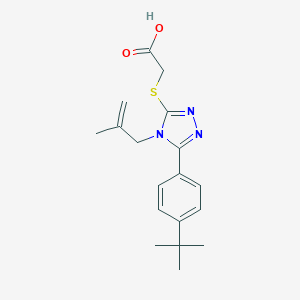
(5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID is a complex organic compound featuring a triazole ring, a tert-butylphenyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, and the sulfanylacetic acid moiety can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the tert-butylphenyl group.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be studied for its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to these targets, while the sulfanylacetic acid moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol]: Similar structure but lacks the acetic acid moiety.
[4-(2-methyl-2-propenyl)-4H-1,2,4-triazole-3-thiol]: Similar structure but lacks the tert-butylphenyl group.
[5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-acetic acid]: Similar structure but lacks the sulfanyl group.
Uniqueness
The uniqueness of (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID lies in its combination of functional groups. The presence of the triazole ring, tert-butylphenyl group, and sulfanylacetic acid moiety provides a unique set of chemical properties that can be exploited for various applications.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H23N3O2S/c1-12(2)10-21-16(19-20-17(21)24-11-15(22)23)13-6-8-14(9-7-13)18(3,4)5/h6-9H,1,10-11H2,2-5H3,(H,22,23) |
InChI Key |
IDBSJLFIKYBBRP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


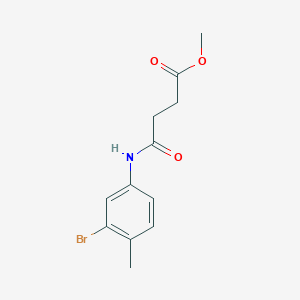
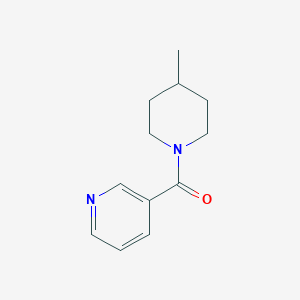
![Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B255664.png)
![4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B255665.png)
![N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B255666.png)
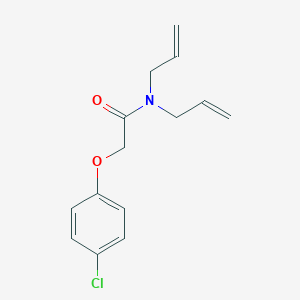
![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255678.png)

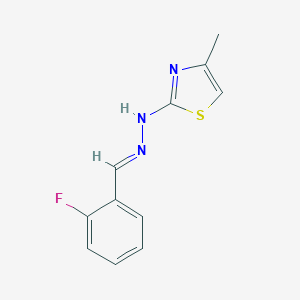
![2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B255693.png)
![1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B255695.png)
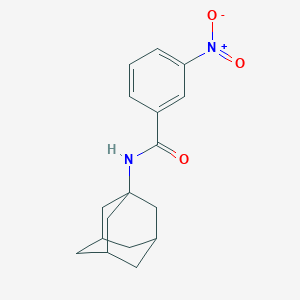
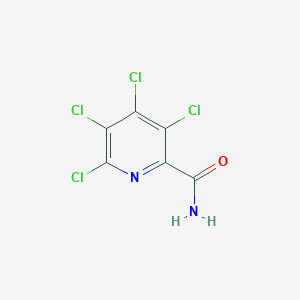
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B255709.png)
